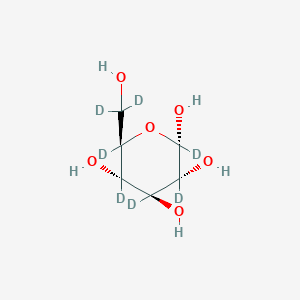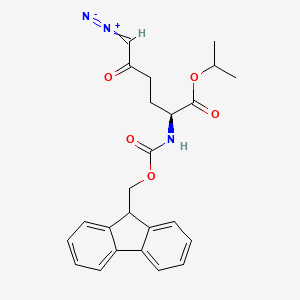
L-Biotin-NH-5MP-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Biotin-NH-5MP-Br is a biotin-conjugated 5-methylene pyrrolone. This compound is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly utilized in protein bioconjugation due to its ability to form stable bonds with cysteine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Biotin-NH-5MP-Br involves the conjugation of biotin with 5-methylene pyrrolone. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with 5-Methylene Pyrrolone: The activated biotin is then reacted with 5-methylene pyrrolone under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
L-Biotin-NH-5MP-Br primarily undergoes thiol-specific reactions due to the presence of the 5-methylene pyrrolone moiety. These reactions include:
Substitution Reactions: The compound reacts with thiol groups in cysteine residues, forming stable thioether bonds.
Reversible Bioconjugation: The bioconjugation is reversible, allowing for controlled modification and de-modification of proteins.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products Formed
The major products formed from these reactions are biotinylated proteins, which can be used for various biochemical assays and studies .
Applications De Recherche Scientifique
L-Biotin-NH-5MP-Br has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein labeling and modification studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated enzymes and other bioconjugates for industrial processes
Mécanisme D'action
L-Biotin-NH-5MP-Br exerts its effects through thiol-specific bioconjugation. The 5-methylene pyrrolone moiety reacts with thiol groups in cysteine residues, forming stable thioether bonds. This modification can alter the function or localization of the target protein, enabling various biochemical and biophysical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG4-COOH: Another biotinylated compound used for protein labeling.
Propargyl-PEG4-amine: Utilized for click chemistry applications.
N3-PEG6-COOH: Employed in bioconjugation reactions involving azide-alkyne cycloaddition.
Uniqueness
L-Biotin-NH-5MP-Br is unique due to its thiol-specific, reversible bioconjugation properties. This allows for controlled and specific modification of cysteine residues in proteins, making it highly valuable for protein engineering and biochemical studies .
Propriétés
Formule moléculaire |
C15H19BrN4O3S |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide |
InChI |
InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1 |
Clé InChI |
GEFDXQXFKPXHQS-NQBHXWOUSA-N |
SMILES isomérique |
C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br |
SMILES canonique |
C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


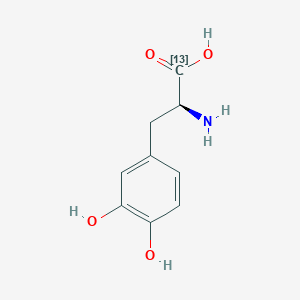
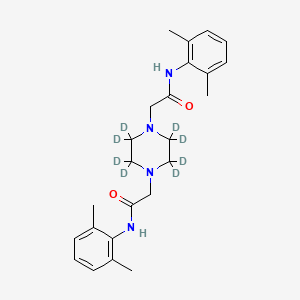
![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)
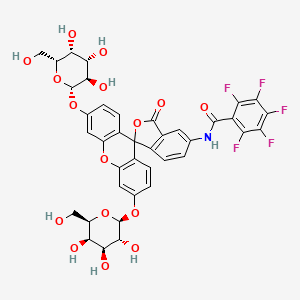
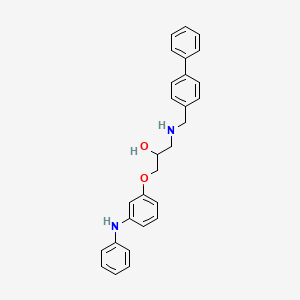
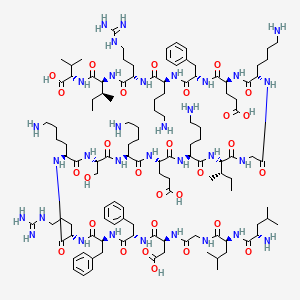
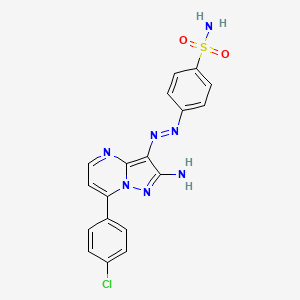
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)
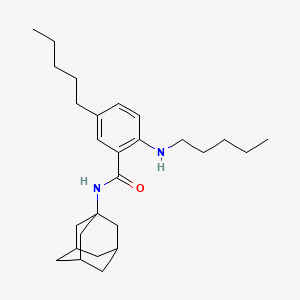
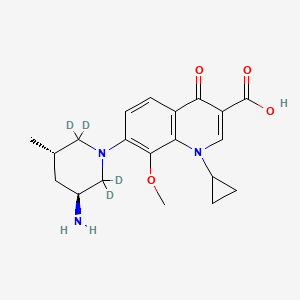
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
